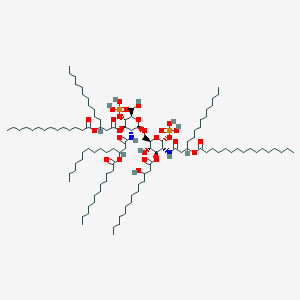
Hexamethonium iodide
Übersicht
Beschreibung
Hexamethonium iodide is a chemical compound known for its role as a ganglionic blocker. It is a non-depolarizing agent that acts as a neuronal nicotinic receptor antagonist. This compound has been historically significant in the treatment of hypertension and other disorders of the peripheral nervous system. its use has declined due to the development of more specific drugs .
Vorbereitungsmethoden
The synthesis of hexamethonium iodide involves the reaction of hexamethylenediamine with methyl iodide. The general method includes:
Reactants: Hexamethylenediamine dihydrochloride and methyl iodide.
Conditions: The reaction is carried out in the presence of sodium hydroxide in methyl alcohol, under reflux for about 4 hours.
Procedure: The neutral solution is filtered to remove sodium chloride, evaporated to dryness, and the residue is treated with boiling acetone.
Analyse Chemischer Reaktionen
Hexamethoniumjodid unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Es kann aufgrund des Vorhandenseins von Jodid-Ionen an nukleophilen Substitutionsreaktionen teilnehmen.
Oxidation und Reduktion: Obwohl spezifische Oxidations- und Reduktionsreaktionen weniger häufig sind, ermöglicht die Struktur der Verbindung potentielle Redoxreaktionen unter geeigneten Bedingungen.
Häufige Reagenzien und Bedingungen: Typische Reagenzien umfassen starke Basen wie Natriumhydroxid und Lösungsmittel wie Methanol.
Wissenschaftliche Forschungsanwendungen
Hexamethoniumjodid wurde in der wissenschaftlichen Forschung, insbesondere in den Bereichen:
Chemie: Als Modellverbindung für die Untersuchung ganglionärer Blocker und deren Wechselwirkungen mit neuronalen Rezeptoren.
Biologie: In Experimenten, um die Rolle nikotinischer Rezeptoren in autonomen Ganglien zu verstehen.
Medizin: Historisch zur Behandlung von Bluthochdruck und anderen Erkrankungen des autonomen Nervensystems eingesetzt.
5. Wirkmechanismus
Hexamethoniumjodid übt seine Wirkung aus, indem es neuronale nikotinische Rezeptoren in autonomen Ganglien blockiert. Es bindet an die Ionenpore des Rezeptors und hemmt die Übertragung von Nervenimpulsen sowohl im sympathischen als auch im parasympathischen Nervensystem. Diese Blockade führt zur Hemmung der Neurotransmitterfreisetzung und somit zu reduzierten autonomen Reaktionen .
Wirkmechanismus
Hexamethonium iodide exerts its effects by blocking neuronal nicotinic receptors in autonomic ganglia. It binds to the ion pore of the receptor, inhibiting the transmission of nerve impulses in both the sympathetic and parasympathetic nervous systems. This blockade results in the inhibition of neurotransmitter release, leading to reduced autonomic responses .
Vergleich Mit ähnlichen Verbindungen
Hexamethoniumjodid gehört zu einer Klasse von Verbindungen, die als ganglionäre Blocker bekannt sind. Ähnliche Verbindungen umfassen:
Decamethoniumjodid: Ein weiterer ganglionärer Blocker mit einer längeren Kohlenstoffkette, der für ähnliche Zwecke eingesetzt wird, aber andere pharmakokinetische Eigenschaften aufweist.
Pentamethoniumjodid: Ein Analog mit kürzerer Kette mit unterschiedlichen pharmakologischen Wirkungen.
Tetraethylammoniumjodid: Eine ältere Verbindung mit schwächerer und kürzerer Wirkdauer im Vergleich zu Hexamethoniumjodid.
Hexamethoniumjodid ist einzigartig aufgrund seiner spezifischen Bindung an die Ionenpore nikotinischer Rezeptoren, wodurch es zu einem wertvollen Werkzeug sowohl in klinischen als auch in Forschungsumgebungen wird .
Eigenschaften
IUPAC Name |
trimethyl-[6-(trimethylazaniumyl)hexyl]azanium;diiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H30N2.2HI/c1-13(2,3)11-9-7-8-10-12-14(4,5)6;;/h7-12H2,1-6H3;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYYNZUWBANDMX-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCCCC[N+](C)(C)C.[I-].[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30I2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
60-26-4 (Parent) | |
| Record name | Hexamethonium iodide [BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000870622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID801007245 | |
| Record name | N~1~,N~1~,N~1~,N~6~,N~6~,N~6~-Hexamethylhexane-1,6-bis(aminium) diiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801007245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870-62-2 | |
| Record name | Hexamethonium iodide [BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000870622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~1~,N~1~,N~1~,N~6~,N~6~,N~6~-Hexamethylhexane-1,6-bis(aminium) diiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801007245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexamethonium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.635 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEXAMETHONIUM IODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2753KSN40 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(Z)-2-[(2S,3S)-3-[(2S,3S)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]ethenyl]benzene-1,3-diol](/img/structure/B1202215.png)
![6-amino-4-[4-(2-amino-2-oxoethoxy)-2-chloro-5-methoxyphenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylic acid methyl ester](/img/structure/B1202218.png)
![1-[1-[[1-[(4-Methylphenyl)methyl]-5-tetrazolyl]methyl]-4-piperidinyl]-5-(trifluoromethyl)benzotriazole](/img/structure/B1202220.png)


![5-[[4-(Diethylamino)anilino]methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1202223.png)
![4-[5-(4-methyl-1,2,5-oxadiazol-3-yl)-1H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B1202224.png)
![Furan, tetrahydro-2-[(phenylseleno)methyl]-](/img/structure/B1202226.png)






